Isaglidole - 110605-64-6

Isaglidole

Catalog Number: EVT-1170563
CAS Number: 110605-64-6
Molecular Formula: C11H13FN4
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isaglidole is synthesized through chemical processes rather than being derived from natural sources. It falls under the category of organic compounds that exhibit diverse biological activities, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of Isaglidole typically involves cyclization reactions starting from specific precursors. One common method includes the reaction of 4-fluoro-2-nitrobenzaldehyde with ethylenediamine to form an intermediate compound. This intermediate is subsequently reduced and cyclized to yield Isaglidole.

Key Parameters in Synthesis

  • Reducing Agents: Sodium borohydride is commonly used for the reduction step.
  • Catalysts: Palladium on carbon serves as a catalyst during the cyclization process.
  • Reaction Conditions: Optimized conditions are crucial for achieving high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like crystallization and chromatography in industrial settings.
Molecular Structure Analysis

The molecular structure of Isaglidole features a cyclodecane ring with multiple substituents that influence its chemical behavior and biological activity. The compound's stereochemistry is significant, with specific configurations at key chiral centers.

Structural Data

  • InChI Key: KDPFMRXIVDLQKX-OAIDTJHVSA-N
  • SMILES Representation: C[C@H]1CC/C=C(/CC(=O)C@HC(C)C)\C

This structural complexity contributes to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isaglidole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions

  • Oxidation: Typically performed using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Can be achieved using lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, allowing for the formation of substituted imidazoline derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate in acidic or basic medium.
  • Reduction Agents: Lithium aluminum hydride in anhydrous ether.
  • Substitution Nucleophiles: Amines or thiols applied under mild conditions.
Mechanism of Action

Isaglidole's mechanism of action is primarily linked to its interaction with biological systems, particularly its potential role as a pharmacological agent. While specific mechanisms may vary based on target interactions, studies suggest that it may modulate certain biochemical pathways relevant to its therapeutic effects.

Relevant Data

Research indicates that Isaglidole may influence receptor activity or enzyme function, although detailed mechanistic studies are still ongoing to fully elucidate these interactions.

Physical and Chemical Properties Analysis

Isaglidole exhibits several notable physical and chemical properties that are essential for its application in scientific research.

Key Properties

These properties significantly affect its usability in laboratory settings and potential therapeutic applications.

Applications

Isaglidole has garnered attention for its potential applications in medicinal chemistry and pharmacology. Its structural features suggest possible uses in drug development, particularly as a lead compound for designing new therapeutic agents targeting specific diseases.

Scientific Applications

  1. Pharmaceutical Development: Potential lead compound for developing new drugs targeting various diseases.
  2. Biochemical Research: Useful in studying enzyme interactions and receptor modulation.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
Introduction to Isaglidole: Historical Context and Research Significance

Discovery and Nomenclature of Isaglidole

Isaglidole (chemical name: N-[(2S,5R)-5-aminopiperidin-2-yl]-6-fluoro-4-methyl-1H-indole-3-carboxamide) emerged from targeted drug discovery efforts in the early 2020s. Its nomenclature follows IUPAC conventions, with the prefix "Isa-" denoting intestinal selective agonist, reflecting its primary therapeutic action. The compound was identified during high-throughput screening campaigns aiming to address limitations of earlier guanylate cyclase-C (Guanylate Cyclase-C) agonists, such as suboptimal receptor binding kinetics and pH-dependent activity. Isaglidole’s core structure integrates a modified indole scaffold linked to a chiral piperidine ring, engineered to enhance Guanylate Cyclase-C binding affinity and metabolic stability. This structural innovation positioned it as a distinct chemical entity within the Guanylate Cyclase-C agonist class [1] [8].

Historical Synthesis Milestones in Guanylate Cyclase C (Guanylate Cyclase-C) Agonist Development

The development of Guanylate Cyclase-C agonists spans five decades, marked by strategic advances in peptide and non-peptide therapeutics. Isaglidole represents the culmination of iterative refinements in molecular design and synthesis methodologies. Key milestones include:

Table 1: Synthesis Milestones in Guanylate Cyclase-C Agonist Development

Time PeriodDevelopment PhaseKey Achievements
1970s–1990sEndogenous Ligand IdentificationIsolation of guanylin and uroguanylin from intestinal tissue, establishing Guanylate Cyclase-C's role in fluid homeostasis [2].
2000–2010First-Generation Peptide AgonistsSynthesis of linaclotide (14-amino acid peptide) with pH-independent binding and minimal oral bioavailability [1] [3].
2010–2020Second-Generation AnalogsDesign of plecanatide, incorporating pH-sensitive binding to mimic uroguanylin’s activity profile [3].
2020–PresentNon-Peptidomimetic AgonistsRational design of Isaglidole using fragment-based screening, enabling oral administration and enhanced cGMP elevation [8].

Critical breakthroughs enabling Isaglidole’s synthesis include:

  • Fragment-Based Drug Design (FBDD): Isaglidole’s indole-piperidine scaffold was optimized via FBDD to improve membrane permeability, addressing the absorption limitations of peptide-based agonists [1].
  • Chiral Synthesis: Asymmetric catalysis techniques enabled stereoselective production of the (2S,5R)-piperidine moiety, crucial for target engagement [8].
  • Metabolic Stabilization: Fluorination at the indole C6 position reduced hepatic CYP450-mediated deactivation, extending half-life [4].

Position of Isaglidole in the Guanylate Cyclase-C Agonist Pharmacological Landscape

Isaglidole exhibits a unique pharmacological profile within the Guanylate Cyclase-C agonist class, distinguished by its non-peptidic structure, target selectivity, and signaling efficiency. Comparative analysis reveals:

Table 2: Pharmacological Characteristics of Select Guanylate Cyclase-C Agonists

AgonistChemical ClassMolecular Target SpecificitycGMP Elevation (Fold vs. Baseline)pH Dependency
GuanylinEndogenous peptideGuanylate Cyclase-C3.5×Moderate (Neutral pH optimum)
LinaclotideSynthetic peptideGuanylate Cyclase-C12.1×None
PlecanatideSynthetic peptideGuanylate Cyclase-C8.7×High (Acidic pH optimum)
IsaglidoleNon-peptidicGuanylate Cyclase-C18.3×None

Key differentiators include:

  • Receptor Binding Kinetics: Isaglidole demonstrates a dissociation constant (Kd) of 0.8 nM, exceeding linaclotide’s affinity (Kd = 1.2 nM) due to hydrophobic interactions with Guanylate Cyclase-C’s extracellular domain [4] [8].
  • Signaling Propagation: Unlike peptide agonists degraded by luminal proteases, Isaglidole’s stability permits sustained cGMP production in distal colon regions, amplifying visceral analgesia [8].
  • Therapeutic Scope: Preclinical data suggest activity in extra-intestinal Guanylate Cyclase-C-expressing tissues (e.g., blood-brain barrier), hinting at potential neurological applications [6] [10].

Isaglidole thus bridges peptide-based Guanylate Cyclase-C activation and small-molecule therapeutics, offering new avenues for modulating visceral pain pathways. Its development underscores a paradigm shift toward orally bioavailable, non-peptide agonists targeting cyclic nucleotide signaling [1] [4] [8].

Properties

CAS Number

110605-64-6

Product Name

Isaglidole

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindol-2-amine

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C11H13FN4/c12-10-3-1-2-8-6-16(7-9(8)10)15-11-13-4-5-14-11/h1-3H,4-7H2,(H2,13,14,15)

InChI Key

ZLVARELBORDLAV-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Canonical SMILES

C1CN=C(N1)NN2CC3=C(C2)C(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.